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molecular formula C7H3ClF3NO4S B2736625 4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 444-46-2

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B2736625
M. Wt: 289.61
InChI Key: ICROHEDUOASYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946197B2

Procedure details

Sodium nitrite (1.8 g, 26 mmol) was added portion wise to a stirred solution of 4-nitro-2-trifluoromethyl-phenylamine (5.0 g, 24 mmol) in acetic acid (37 ml) and HCl (concentrated, 7.5 ml) while maintaining the temperature below 15° C. This solution was then added drop wise to a stirred solution of saturated sulfur dioxide, copper (II) chloride (0.6 g, 4.5 mmol) and water (7.5 ml) in acetic acid (24 ml) at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice water and stirred for a further 15 minutes. The resulting precipitate was collected by filtration, washed with water and dried overnight in a vacuum oven to give the title compound (3.5 g, 71% yield) as a yellow solid which was used without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[N+:5]([C:8]1[CH:13]=[CH:12][C:11](N)=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1)([O-:7])=[O:6].[S:19](=[O:21])=[O:20].O.[ClH:23]>C(O)(=O)C.[Cu](Cl)Cl>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([S:19]([Cl:23])(=[O:21])=[O:20])=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:9]=1)([O-:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)C(F)(F)F
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
O
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 15° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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